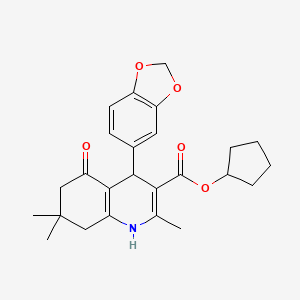![molecular formula C22H18N2OS B10896080 1-(biphenyl-4-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B10896080.png)
1-(biphenyl-4-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE is a complex organic compound that features a biphenyl group, a benzimidazole moiety, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the biphenyl and benzimidazole intermediates with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and benzimidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA, proteins, and other biomolecules, which could be a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-BIPHENYLYL)-2-[(5-CHLORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE: Similar structure but with a chlorine substituent on the benzimidazole ring.
1-(4-BIPHENYLYL)-2-[(5-NITRO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE: Similar structure but with a nitro substituent on the benzimidazole ring.
Uniqueness
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE is unique due to the presence of the methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C22H18N2OS |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)24-22(23-19)26-14-21(25)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24) |
Clave InChI |
FWMDNUAQWYKUOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-5-methyl-2-[(1-propyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10895998.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-butylhydrazinecarbothioamide](/img/structure/B10896007.png)
![(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896014.png)
![Bis[2-(cinnamoyloxy)-1-naphthyl]methane](/img/structure/B10896023.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10896041.png)


![2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10896057.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10896071.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide](/img/structure/B10896077.png)
![ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10896081.png)
![2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10896087.png)
